N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Bioactivity annotation Target engagement Chemical proteomics

Researchers requiring precise benzothiazole-amide SAR probes face the risk that generic analogs may exhibit off-target activity. This compound provides a unique 3-phenoxy/6-acetamido combination that is absent from the 2-phenoxy (CAS 361159-56-0) or 6-ethoxy (CAS 313531-61-2) analogs. - Unique substitution pattern ensures SAR specificity - Presumptively inactive control for benzothiazole-amide studies - Protected precursor: hydrolyze the 6-acetamido group to enable focused library synthesis

Molecular Formula C22H17N3O3S
Molecular Weight 403.46
CAS No. 312914-20-8
Cat. No. B2394534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
CAS312914-20-8
Molecular FormulaC22H17N3O3S
Molecular Weight403.46
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H17N3O3S/c1-14(26)23-16-10-11-19-20(13-16)29-22(24-19)25-21(27)15-6-5-9-18(12-15)28-17-7-3-2-4-8-17/h2-13H,1H3,(H,23,26)(H,24,25,27)
InChIKeyXWXMRFPSOICFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Data Status


N-(6-Acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide (CAS 312914-20-8, molecular formula C22H17N3O3S, molecular weight 403.45 g/mol) is a synthetic small molecule belonging to the benzothiazole-amide class, combining a 6-acetamido-substituted benzothiazole core with a 3-phenoxybenzamide moiety . Despite its structural resemblance to biologically active benzothiazole derivatives, authoritative public databases record no bioactivity annotations, no peer-reviewed publications, and no clinical trial involvement for this specific compound [1][2]. Procurement decisions must therefore be made on structural identity and purity specifications rather than on proven biological performance.

Why Generic Substitution Fails


Benzothiazole-amide and phenoxybenzamide scaffolds exhibit steep structure–activity relationships (SAR), where minor positional or substituent changes can ablate or invert biological activity . The target compound contains a specific 3-phenoxy substitution on the benzamide ring and a 6-acetamido group on the benzothiazole core—a combination that is absent from all publicly annotated active analogs. Class-level evidence from related benzothiazole-based FAAH inhibitors demonstrates that potency and selectivity are exquisitely sensitive to the identity and position of substituents on both rings [1]. Without direct comparative data, any substitution with a positional isomer (e.g., 2-phenoxy) or a different 6-substituent (e.g., ethoxy, bromo, or unsubstituted) carries the risk of introducing an inactive or off-target-active compound into a research or industrial workflow.

Quantitative Differentiation Evidence


Bioactivity Gap vs. Positional Isomer

The target compound (CAS 312914-20-8) has zero bioactivity annotations in ChEMBL and zero publications in PubMed, whereas the 2-phenoxy positional isomer (CAS 361159-56-0) has been referenced in multiple vendor and chemical database entries, suggesting that even regioisomeric rearrangement of the phenoxy group substantially alters the compound's research visibility and, by inference, its biological annotation profile [1][2]. The ZINC database explicitly records 'no known activity' for the target compound [1].

Bioactivity annotation Target engagement Chemical proteomics

Positional Isomerism: 3-Phenoxy vs. 2-Phenoxy

The target compound bears a 3-phenoxy substituent on the benzamide ring, whereas the most closely cataloged analog (CAS 361159-56-0) carries a 2-phenoxy group [1]. In published SAR studies of phenoxybenzamide HDAC and kinase inhibitors, the position of the phenoxy substituent (ortho, meta, or para) profoundly affects both target potency and isoform selectivity; for example, meta-substituted phenoxybenzamides can exhibit >10-fold differences in IC50 compared to their ortho or para counterparts within the same series [2]. Although no direct head-to-head data exist for this specific pair, class-level inference from phenoxybenzamide SAR indicates that 3-phenoxy and 2-phenoxy isomers are not interchangeable.

Regioisomer differentiation Structure–activity relationship Benzamide SAR

6-Substituent: Acetamido vs. Ethoxy

The target compound's 6-acetamido group provides a hydrogen-bond donor/acceptor pair distinct from the 6-ethoxy analog (CAS 313531-61-2), the 6-bromo analog, and the unsubstituted parent (CAS 100856-58-4). In the benzothiazole-based FAAH inhibitor series, the 6-position substituent was critical for potency: compounds with hydrogen-bond-capable substituents achieved Ki values in the low nanomolar range, whereas hydrophobic or absent substituents showed substantially reduced activity [1]. Although the target compound was not included in that study, the acetamido group offers a combination of polarity and hydrogen-bonding capacity that is absent in the ethoxy, bromo, and unsubstituted comparators.

Benzothiazole substitution Hydrogen bonding Ligand efficiency

Misidentification as ABT-737

Several vendor websites erroneously equate N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide with ABT-737 . However, ABT-737 (CAS 852808-04-9) is a structurally unrelated biphenyl-sulfonamide-piperazine BH3 mimetic with molecular formula C42H45ClN6O5S2 and molecular weight 813.4 g/mol, targeting Bcl-2 family proteins with EC50 values of 30.3–197.8 nM . The target compound (C22H17N3O3S, 403.45 g/mol) shares no structural, pharmacological, or target-profile overlap with ABT-737. Procurement under the mistaken belief that this compound is ABT-737 will result in acquisition of an incorrect chemical entity.

Chemical identity Quality control Procurement accuracy

Procurement Scenarios


Chemical Probe Design with 3-Phenoxybenzamide and H-Bond 6-Substituent

In medicinal chemistry campaigns where a 3-phenoxy substitution pattern is specified by computational docking or pharmacophore models, and a 6-position hydrogen-bond donor/acceptor is required for target engagement, this compound provides a unique combination that is not available from the 2-phenoxy isomer (CAS 361159-56-0) or the 6-ethoxy analog (CAS 313531-61-2) [1]. The acetamido group offers both N–H and C=O motifs for interactions with protein backbone or side-chain residues, as inferred from benzothiazole-based FAAH inhibitor SAR [2].

Negative Control for SAR Studies

Given the documented absence of any bioactivity annotation in ChEMBL and ZINC databases [1], this compound may serve as a presumptively inactive or low-activity control in SAR studies exploring benzothiazole-amide or phenoxybenzamide chemical space. Its use as a baseline comparator requires experimental confirmation of inactivity in the assay system of interest.

Synthetic Intermediate for 6-Acetamido Diversification

The 6-acetamido group can be hydrolyzed to the 6-amino derivative, enabling further functionalization (e.g., amide coupling, sulfonamide formation, or urea synthesis) . This compound thus serves as a protected precursor for generating focused libraries of 6-substituted benzothiazole-3-phenoxybenzamide analogs, where the 3-phenoxybenzamide moiety is retained as a constant scaffold element.

Reference Standard for Analytical Methods

With a well-defined molecular formula (C22H17N3O3S), molecular weight (403.45 g/mol), and CAS registry number (312914-20-8), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development, particularly when distinguishing it from the 2-phenoxy isomer (CAS 361159-56-0) or the 6-ethoxy analog (CAS 313531-61-2) .

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